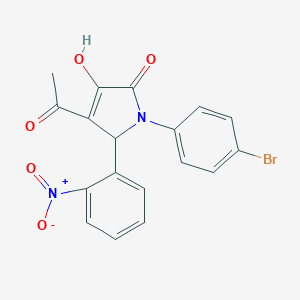
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes acetyl, bromophenyl, hydroxy, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multicomponent reactions. One common method involves the reaction of 4-bromo benzaldehyde with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-acetyl-1-(3-bromophenyl)-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
332022-31-8 |
|---|---|
Formule moléculaire |
C18H13BrN2O5 |
Poids moléculaire |
417.2g/mol |
Nom IUPAC |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13BrN2O5/c1-10(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3 |
Clé InChI |
TYLKDVCGOAPAML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B406664.png)
![2-butylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406666.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406669.png)
![2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406670.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[prop-2-enylsulfanyl]-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclopentane)](/img/structure/B406674.png)
![2-(ethylsulfanyl)-3-(2-phenylethyl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazolin-5,1'-cyclohexane)](/img/structure/B406675.png)
![2-benzylsulfanyl-3-(2,2-dimethyloxan-4-yl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406676.png)
![2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetonitrile](/img/structure/B406678.png)
![3-cyclohexyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406680.png)
![N-[(1-phenylcyclopentyl)methyl]benzenesulfonamide](/img/structure/B406681.png)
![3-(2,2-dimethyloxan-4-yl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B406682.png)
![N-[4-(6-benzoyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B406683.png)
![ethyl 4-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B406684.png)
![2-benzylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B406685.png)
